molecular formula C19H23N3O2S B2965370 N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 953952-54-0

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2965370
CAS RN: 953952-54-0
M. Wt: 357.47
InChI Key: DGOYHJUDTNUOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide” is a complex organic compound that contains a pyrrolidine ring, a phenethyl group, a thiophene ring, and an oxalamide group. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many natural products and pharmaceuticals . Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom, and it’s often found in biologically active compounds . Oxalamide is a functional group containing two amide groups attached to the same carbon atom.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrolidine ring could be formed through a cyclization reaction . The phenethyl group could be introduced through a substitution or addition reaction. The thiophene ring could be synthesized through a condensation reaction or a cyclization reaction . The oxalamide group could be introduced through a condensation reaction of an amine with oxalic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring would introduce some rigidity into the structure, while the phenethyl group would provide some flexibility. The thiophene ring would contribute to the planarity of the molecule, and the oxalamide group would likely form hydrogen bonds with other molecules .


Chemical Reactions Analysis

This compound would likely undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine ring could undergo substitution reactions at the nitrogen atom . The phenethyl group could undergo oxidation reactions. The thiophene ring could undergo electrophilic aromatic substitution reactions . The oxalamide group could undergo hydrolysis to form oxalic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar oxalamide group could make it more soluble in polar solvents. The presence of the aromatic thiophene ring could increase its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The pyrrolidine ring and the phenethyl group could interact with hydrophobic regions of these targets, while the oxalamide group could form hydrogen bonds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and its intended use. For example, if it’s intended to be a drug, it would need to be tested for toxicity and side effects .

Future Directions

Future research on this compound could involve optimizing its synthesis, studying its reactions, determining its physical and chemical properties, and testing its biological activity . If it shows promise as a drug, it could undergo preclinical and clinical trials .

properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-18(19(24)21-14-17-4-3-13-25-17)20-10-9-15-5-7-16(8-6-15)22-11-1-2-12-22/h3-8,13H,1-2,9-12,14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOYHJUDTNUOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.